

Application Notes and Protocols: Cholylglycylamidofluorescein (CGamF) Assay in Sandwich-Cultured Hepatocytes

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Compound of Interest

Compound Name: Cholylglycylamidofluorescein

Cat. No.: B15556911

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **cholylglycylamidofluorescein** (CGamF) assay in sandwich-cultured hepatocytes (SCHs) is a robust in vitro method used to assess the function of hepatic biliary transporters, primarily the Bile Salt Export Pump (BSEP, ABCB11). Inhibition of BSEP is a significant mechanism underlying drug-induced liver injury (DILI), particularly cholestasis. By utilizing a fluorescent bile acid analog like CGamF, this assay allows for the direct measurement of biliary excretion in a physiologically relevant model system. Sandwich-cultured hepatocytes form functional bile canalicular networks, mimicking the polarized nature of hepatocytes in vivo. This application note provides detailed protocols for utilizing the CGamF assay in SCHs to evaluate the potential of drug candidates to inhibit BSEP and cause cholestasis.

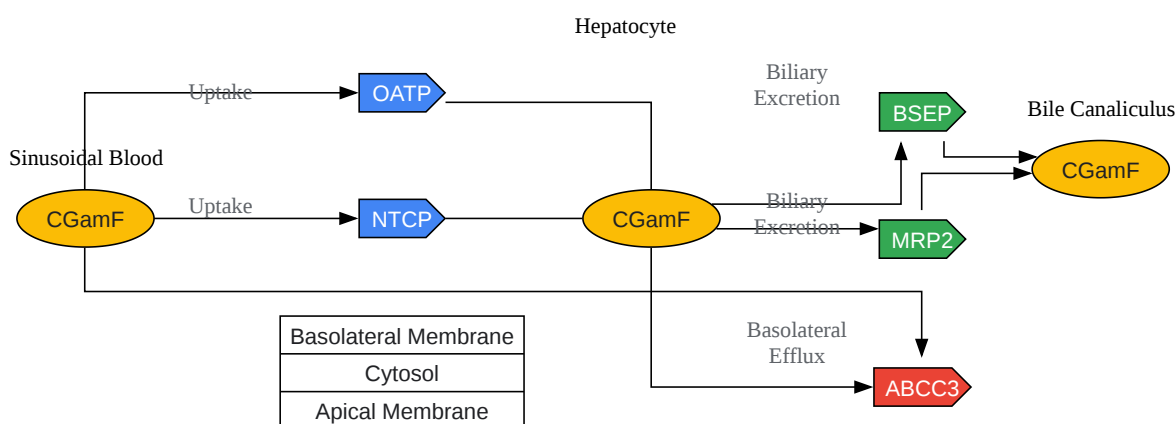
Principle of the Assay

Sandwich-cultured hepatocytes are primary hepatocytes cultured between two layers of extracellular matrix, which promotes the formation of functional bile canalicular networks. CGamF, a fluorescent bile acid analog, is taken up into the hepatocytes by basolateral transporters, primarily Organic Anion-Transporting Polypeptides (OATPs). Subsequently, it is actively transported into the bile canaliculi by apical efflux transporters, mainly BSEP and to a lesser extent, Multidrug Resistance-associated Protein 2 (MRP2).

The assay quantifies the accumulation of CGamF within the hepatocytes and the bile canaliculi. By comparing the fluorescence in the presence and absence of a test compound, the inhibitory potential of the compound on biliary excretion can be determined. A key parameter calculated is the Biliary Excretion Index (BEI), which represents the percentage of the substrate transported into the bile canaliculi relative to the total amount taken up by the hepatocytes. A reduction in the BEI in the presence of a test compound indicates inhibition of biliary efflux.

Signaling and Transport Pathway

The transport of **cholyglycylamidofluorescein** (CGamF) in sandwich-cultured hepatocytes involves a series of uptake and efflux transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes of the hepatocytes.



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Caption: CGamF Transport Pathway in Hepatocytes.

Data Presentation

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analogs in Hepatocytes

Substrate	System	Parameter	Value	Reference
CGamF	Sandwich-Cultured Rat Hepatocytes	Km	$9.3 \pm 2.6 \mu\text{M}$	[1]
CLF	OATP1B3-transfected CHO cells	Km	$4.6 \pm 2.7 \mu\text{M}$	[2][3]
CLF	ABCC2-expressing Sf21 vesicles	Km	$3.3 \pm 2.0 \mu\text{M}$	[2][3]
CLF	ABCC3-expressing Sf21 vesicles	Km	$3.7 \pm 1.0 \mu\text{M}$	[2][3]

Table 2: IC50 Values of Known BSEP Inhibitors using Fluorescent Bile Acid Analogs

Inhibitor	Substrate	System	IC50 (μM)	Reference
Ritonavir	CGamF	Sandwich-Cultured Rat Hepatocytes	0.25 ± 0.07	[1]
Saquinavir	CGamF	Sandwich-Cultured Rat Hepatocytes	5.3 ± 1.3	[1]
Atazanavir	CGamF	Sandwich-Cultured Rat Hepatocytes	14 ± 2	[1]
Darunavir	CGamF	Sandwich-Cultured Rat Hepatocytes	28 ± 8	[1]
Amprenavir	CGamF	Sandwich-Cultured Rat Hepatocytes	43 ± 12	[1]
Cyclosporin A	CLF	Sandwich-Cultured Rat Hepatocytes	~5	[4]
Troglitazone	Taurocholate	Sandwich-Cultured Human Hepatocytes	Potent Inhibition	[5]
Ketoconazole	Taurocholate	Primary Human Hepatocytes	Potent Inhibition	[5]

Experimental Protocols

Materials and Reagents

- Cryopreserved human or rat hepatocytes
- Collagen-coated plates (e.g., 24- or 48-well)

- Hepatocyte plating medium
- Hepatocyte culture medium
- Extracellular matrix solution (e.g., Matrigel™)
- **Cholylglycylamidofluorescein** (CGamF) or Cholyl-L-lysyl-fluorescein (CLF)
- Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+)
- Hanks' Balanced Salt Solution without calcium and magnesium (HBSS-)
- Test compounds and known inhibitors (e.g., Cyclosporin A)
- Cell lysis buffer
- Fluorescence plate reader or high-content imaging system

Protocol 1: Sandwich Culture of Hepatocytes

- **Thawing of Hepatocytes:** Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
- **Cell Viability and Counting:** Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
- **Seeding of Hepatocytes:** Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.35×10^6 cells/well for a 24-well plate).^[6]
- **Cell Attachment:** Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell attachment.
- **Extracellular Matrix Overlay:** After attachment, aspirate the plating medium and overlay the cells with a layer of diluted extracellular matrix solution (e.g., Matrigel™).
- **Maturation:** Culture the sandwich-cultured hepatocytes for 3-5 days, with daily medium changes, to allow for the formation of functional bile canalicular networks.

Protocol 2: CGamF Biliary Excretion Assay

- Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS+.
- Pre-incubation with Inhibitors: Pre-incubate the cells with the test compound or a known inhibitor (e.g., Cyclosporin A) in HBSS+ for 30 minutes at 37°C. Include a vehicle control.
- Incubation with CGamF: Prepare a working solution of CGamF (e.g., 1-10 μ M) in HBSS+ containing the test compound or inhibitor at the desired concentrations.
- Dosing: Aspirate the pre-incubation solution and add the CGamF working solution to the wells.
- Incubation: Incubate the plates for 10-30 minutes at 37°C.
- Termination: Terminate the incubation by aspirating the CGamF solution and washing the cells three times with ice-cold HBSS+.
- Quantification:
 - Fluorescence Microscopy/High-Content Imaging: Visualize and quantify the fluorescence accumulated in the bile canaliculi and hepatocytes.
 - Plate Reader Method:
 - To measure total accumulation (cells + bile), lyse the cells in a suitable buffer and measure the fluorescence.
 - To measure cellular accumulation (cells only), incubate a parallel set of plates with HBSS- for 10 minutes prior to the CGamF incubation to disrupt the bile canaliculi. Lyse the cells and measure the fluorescence.

Data Analysis and Interpretation

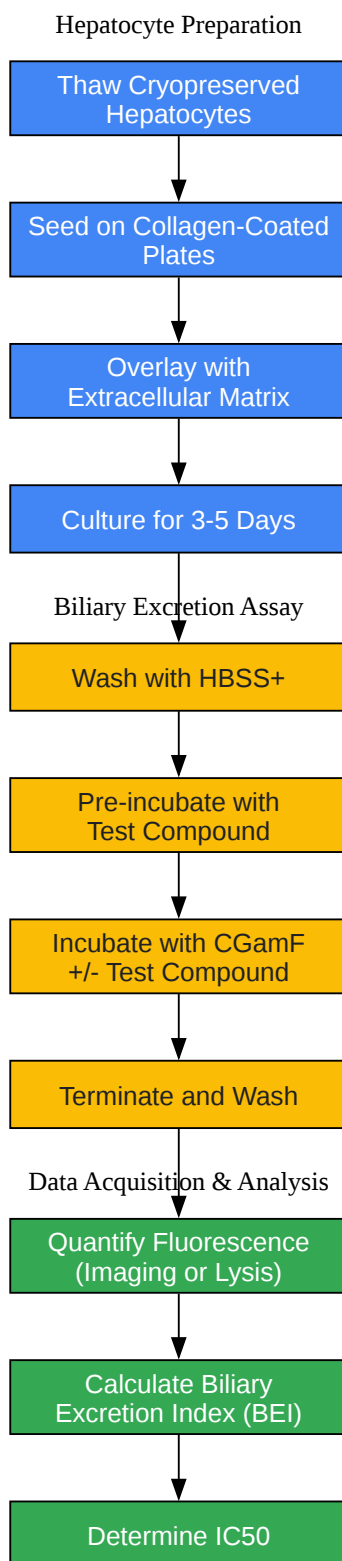
- Biliary Excretion Index (BEI) Calculation: The BEI is calculated to quantify the extent of biliary excretion.[7]

$$\text{BEI (\%)} = [(\text{Total Accumulation} - \text{Cellular Accumulation}) / \text{Total Accumulation}] * 100$$

- Total Accumulation: Fluorescence in cells incubated with HBSS+.
- Cellular Accumulation: Fluorescence in cells incubated with HBSS-.
- Inhibition Assessment:
 - Calculate the percent inhibition of biliary excretion by the test compound compared to the vehicle control.
 - Determine the IC50 value by testing a range of concentrations of the test compound and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the CGamF assay in sandwich-cultured hepatocytes.



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Caption: CGamF Assay Workflow.

Conclusion

The **cholylglycylamidofluorescein** assay in sandwich-cultured hepatocytes is a valuable tool in drug development for assessing the potential of new chemical entities to cause drug-induced liver injury through the inhibition of biliary excretion. The detailed protocols and data analysis methods provided in this application note offer a comprehensive guide for researchers to implement this assay in their laboratories. By providing a physiologically relevant in vitro model, this assay aids in the early identification and derisking of compounds with cholestatic potential, contributing to the development of safer medicines.

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